molecular formula C4H5NOS B083137 1,3-Thiazol-2-ylmethanol CAS No. 14542-12-2

1,3-Thiazol-2-ylmethanol

Cat. No.: B083137
CAS No.: 14542-12-2
M. Wt: 115.16 g/mol
InChI Key: JNHDLNXNYPLBMJ-UHFFFAOYSA-N
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Description

1,3-Thiazol-2-ylmethanol is an organic compound with the molecular formula C4H5NOS. It is a member of the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazol-2-ylmethanol can be synthesized from 2-bromothiazole. The synthetic route involves the conversion of 2-bromothiazole to thiazole-2-aldehyde, which is then reduced to obtain this compound . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Thiazole-2-carboxylic acid.

    Reduction: Thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,3-Thiazol-2-ylmethanol involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including:

Comparison with Similar Compounds

1,3-Thiazol-2-ylmethanol can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

This compound is unique due to its versatile reactivity and wide range of applications in scientific research. Its ability to undergo various chemical reactions and its role as a building block in the synthesis of biologically active compounds make it a valuable compound in chemistry, biology, medicine, and industry .

Biological Activity

1,3-Thiazol-2-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound (C4H5NOS) features a thiazole ring, which is known for its role in various pharmacological activities. The compound can be synthesized through several methods, including the reaction of thiazole derivatives with aldehydes or via cyclization reactions involving thioketones and amines.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study demonstrated that thiazole compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:

Bacterial Species MIC (μg/mL) Gram Stain Morphology
Staphylococcus aureus3.9PositiveSpherical
Bacillus cereus7.8PositiveRod
Escherichia coliNot activeNegativeRod
Pseudomonas aeruginosa7.8NegativeRod

These findings indicate that this compound has stronger antibacterial properties compared to standard antibiotics like oxytetracycline .

Anticancer Activity

Research has also explored the anticancer potential of thiazole derivatives. For example, compounds containing the thiazole moiety have been shown to inhibit cell proliferation in various cancer cell lines. A specific study reported that modifications at the 5-position of the thiazole ring significantly enhanced cytotoxicity against cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Case Studies

Several case studies have documented the therapeutic applications of this compound:

  • Study on Antibacterial Activity : A recent investigation assessed the efficacy of synthesized thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited MIC values as low as 3.9 μg/mL against Staphylococcus aureus, suggesting potential for development as new antibacterial agents .
  • Anticancer Research : In vitro studies demonstrated that thiazole derivatives could effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This highlights their potential as lead compounds in cancer therapy .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activities of this compound include:

  • Inhibition of Enzymatic Pathways : Compounds have been identified as inhibitors of p38 MAP kinase and phosphodiesterase IV (PDE IV), which are crucial in inflammatory responses and cellular signaling pathways .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, contributing to their protective effects against oxidative stress-related diseases .

Properties

IUPAC Name

1,3-thiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHDLNXNYPLBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383585
Record name 1,3-Thiazol-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14542-12-2
Record name 1,3-Thiazol-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazol-2-ylmethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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